molecular formula C8H5NO2 B119535 4-Cyanobenzoic acid CAS No. 619-65-8

4-Cyanobenzoic acid

Cat. No. B119535
CAS RN: 619-65-8
M. Wt: 147.13 g/mol
InChI Key: ADCUEPOHPCPMCE-UHFFFAOYSA-N
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Patent
US06262292B1

Procedure details

20 kg of p-cyanobenzylamine crude product (p-cyanobenzylamine 92% by weight, p-xylylenediamine 8% by weight) obtained by hydrogen reduction of terephthalonitrile in the presence of sponge metal nickel catalyst was mixed with 90 kg of water while stirring at 40° C. or less and the mixture was stirred for 3 hours. The crystals which precipitated were separated by centrifugation while washing with water to obtain 20 kg of p-cyanobenzylamine hydrate (water content: 22% by weight). 20 kg of the p-cyanobenzylamine hydrate, 17.6 kg of hexamethylenetetramine, and 83 kg of acetic acid were mixed and the internal temperature was elevated to 80° C. while stirring. An aqueous sulfuric acid solution of 12.6 kg of 98% by weight sulfuric acid and 9.3kg of water was added dropwise thereto over 20 minutes. Further, the reaction mixture was stirred at 100° C. for 1 hour. After the internal temperature was decreased to 50° C., 12.6 kg of 98% by weight sulfuric acid was added. The reaction mixture was concentrated under reduced pressure to recover 75 kg of acetic acid solution. Totheresidue inthereaction vesselwas added 60 kg of water and 70 kg of toluene and stirred vigorously and thereafter left to stand. After removing the water layer, 20 kg of water was added, followed by vigorous stirring and left to stand to remove water (this operation being performed twice). The toluene was concentrated under reduced pressure to recover 48 kg of toluene. After reverting to atmospheric pressure, 54 kg of water was added and the mixture was concentrated until the distillation temperature reached a constant value (distillation of toluene was completed) to recover 21 kg of toluene and 6 kg of water. The mixture was cooled to room temperature while stirring (the mixture became an aqueous solution from which p-cyanobenzaldehyde had precipitated). 12.0 kg of acetonitrile and 8.0 kg of sodium hydrogen carbonate were mixed therewith and 125 kg of an aqueous 13.5% by weight sodium hypochlorite solution was added dropwise over 2 hours while maintaining the internal temperature of the reaction system at around 40° C. (±5° C.), and the mixture was stirred for additional 1 hour. Then, 2.1 kg of urea was added and stirred for 20 minutes and further 7.5 kg of 98% by weight sulfuric acid and 190 kg of water were added. The precipitated crystals were collected by centrifugation while washing with water, and dried to obtain 16.5 kg (yield: 94%) of p-cyanobenzoic acid. The purity was 99% or more.
Name
p-cyanobenzylamine hydrate
Quantity
20 kg
Type
reactant
Reaction Step One
Quantity
17.6 kg
Type
reactant
Reaction Step One
Quantity
83 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.3 kg
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[C:2]([C:4]1[CH:11]=[CH:10]C(CN)=[CH:6][CH:5]=1)#[N:3].C1N2CN3CN(C2)CN1C3.[C:22]([OH:25])(=[O:24])[CH3:23].S(=O)(=O)(O)O>O>[C:2]([C:4]1[CH:11]=[CH:10][C:23]([C:22]([OH:25])=[O:24])=[CH:6][CH:5]=1)#[N:3] |f:0.1|

Inputs

Step One
Name
p-cyanobenzylamine hydrate
Quantity
20 kg
Type
reactant
Smiles
O.C(#N)C1=CC=C(CN)C=C1
Name
Quantity
17.6 kg
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
83 kg
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
9.3 kg
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated to 80° C.
STIRRING
Type
STIRRING
Details
Further, the reaction mixture was stirred at 100° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was decreased to 50° C.
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to recover 75 kg of acetic acid solution
ADDITION
Type
ADDITION
Details
Totheresidue inthereaction vesselwas added 60 kg of water and 70 kg of toluene
STIRRING
Type
STIRRING
Details
stirred vigorously
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
After removing the water layer, 20 kg of water
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by vigorous stirring
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to remove water (this operation
CONCENTRATION
Type
CONCENTRATION
Details
The toluene was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to recover 48 kg of toluene
ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated until the distillation temperature
DISTILLATION
Type
DISTILLATION
Details
a constant value (distillation of toluene was completed)
CUSTOM
Type
CUSTOM
Details
to recover 21 kg of toluene and 6 kg of water
STIRRING
Type
STIRRING
Details
while stirring (the mixture
CUSTOM
Type
CUSTOM
Details
had precipitated)
ADDITION
Type
ADDITION
Details
12.0 kg of acetonitrile and 8.0 kg of sodium hydrogen carbonate were mixed
ADDITION
Type
ADDITION
Details
125 kg of an aqueous 13.5% by weight sodium hypochlorite solution was added dropwise over 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature of the reaction system at around 40° C. (±5° C.)
STIRRING
Type
STIRRING
Details
the mixture was stirred for additional 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Then, 2.1 kg of urea was added
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
further 7.5 kg of 98% by weight sulfuric acid and 190 kg of water were added
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were collected by centrifugation
WASH
Type
WASH
Details
while washing with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 kg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.